molecular formula C8H12O B6166433 3-methylspiro[3.3]heptan-1-one CAS No. 2142237-05-4

3-methylspiro[3.3]heptan-1-one

Cat. No.: B6166433
CAS No.: 2142237-05-4
M. Wt: 124.2
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Description

Spiro[3.3]heptan-1-one is a bicyclic ketone characterized by two fused three-membered rings sharing a central spiro carbon. These modifications influence physical properties, reactivity, and applications .

Properties

CAS No.

2142237-05-4

Molecular Formula

C8H12O

Molecular Weight

124.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl group or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-methylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its strained ring system. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to enzyme inhibition or activation. The compound’s reactivity is largely driven by the strain in the cyclopropane ring, which can undergo rearrangement or cleavage under specific conditions .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties/Applications References
3-Methoxy-2-methylspiro[3.3]heptan-1-one C₉H₁₄O₂ 154.21 Methoxy (C-3), methyl (C-2) >98% Research reagent; solubility: 6.48 mL (10 mM) in DMSO; storage at 2–8°C
3,3-Dimethylspiro[3.3]heptan-1-one C₈H₁₂O 124.18 Methyl (C-3) N/A Intermediate in tricyclobutane synthesis via dichloroketene addition
3-(3-Bromophenyl)spiro[3.3]heptan-1-one C₁₃H₁₃BrO 265.1 3-Bromophenyl (C-3) ≥95% Halogenated aromatic derivative; increased steric bulk
3-Phenyl-2-azaspiro[3.3]heptan-1-one C₁₂H₁₃NO 187.24 Phenyl (C-3), nitrogen (C-2) ≥95% Versatile scaffold for small-molecule drug discovery
3-Ethoxyspiro[3.3]heptan-1-amine C₉H₁₇NO 155.24 Ethoxy (C-3), amine (C-1) N/A Boiling point: 222.5±33.0°C; density: 1.0±0.1 g/cm³
2-Oxaspiro[3.3]heptan-6-one C₆H₈O₂ 112.13 Oxygen (C-2) N/A Applications in medicinal chemistry and organic synthesis

Key Observations

Substituent Impact on Molecular Weight :

  • Halogenation (e.g., bromophenyl in ) increases molecular weight significantly (265.1 g/mol), enhancing lipophilicity.
  • Heteroatom introduction (e.g., nitrogen in or oxygen in ) alters polarity and hydrogen-bonding capacity.

Synthetic Utility :

  • 3,3-Dimethyl derivatives serve as intermediates in complex cascade reactions, such as tricyclobutane synthesis .
  • Iodinated analogues (e.g., rel-(4S,5S)-5-iodospiro[3.3]heptan-1-one) are synthesized via stereoselective methods with moderate yields (38–50%) .

Physicochemical Properties :

  • Methoxy and methyl groups () reduce solubility in aqueous media but improve stability in organic solvents.
  • Amine-containing derivatives () exhibit higher boiling points due to intermolecular hydrogen bonding.

Biological Relevance :

  • Nitrogen-containing spiro compounds (e.g., 3-phenyl-2-azaspiro) are prioritized in drug discovery for their scaffold versatility.
  • Halogenated derivatives () may serve as precursors for radiopharmaceuticals or agrochemicals.

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